An In-Depth Technical Guide to Ethyl 3-bromo-4-chloro-5-methylbenzoate
An In-Depth Technical Guide to Ethyl 3-bromo-4-chloro-5-methylbenzoate
CAS Number: 1564628-51-8 Molecular Formula: C₁₀H₁₀BrClO₂ Molecular Weight: 277.54 g/mol
This technical guide provides a comprehensive overview of Ethyl 3-bromo-4-chloro-5-methylbenzoate, a substituted aromatic ester with significant potential as a building block in pharmaceutical and materials science research. Given the limited direct literature on this specific compound, this guide synthesizes information from established chemical principles and data on structurally related molecules to provide a robust resource for researchers, scientists, and drug development professionals.
Introduction and Significance
Ethyl 3-bromo-4-chloro-5-methylbenzoate belongs to the class of halogenated aromatic compounds, which are fundamental in modern chemical synthesis.[1] The strategic placement of bromine, chlorine, and methyl groups on the benzene ring creates a unique electronic and steric environment, making it a versatile intermediate. Halogenated aromatic esters are widely utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers.[1][2] The presence of multiple halogen atoms can significantly influence a molecule's biological activity, metabolic stability, and physical properties such as thermal stability and flame retardancy.[1][3] Substituted benzoic acid esters, in particular, are recognized as valuable scaffolds in drug discovery, with applications ranging from anti-inflammatory and analgesic to antimicrobial and anticancer agents.[4]
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 319.7±37.0 °C (Predicted) | [5] |
| Density | 1.474±0.06 g/cm³ (Predicted) | [5] |
| XlogP | 3.1 (Predicted for similar acid) | [6][7] |
Synthesis and Mechanism
The most direct and industrially scalable synthesis of Ethyl 3-bromo-4-chloro-5-methylbenzoate is through the Fischer esterification of its corresponding carboxylic acid, 3-bromo-4-chloro-5-methylbenzoic acid. This precursor is commercially available from various suppliers.[8]
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of Ethyl 3-bromo-4-chloro-5-methylbenzoate from 3-bromo-4-chloro-5-methylbenzoic acid.
Materials:
-
3-bromo-4-chloro-5-methylbenzoic acid
-
Anhydrous ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-chloro-5-methylbenzoic acid (1.0 eq) in a significant excess of anhydrous ethanol (e.g., 10-20 eq). Ethanol serves as both a reactant and the solvent.
-
Catalyst Addition: With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture. The addition of a strong acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[9]
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid and remove any unreacted carboxylic acid.[10] Repeat this wash until gas evolution (CO₂) ceases.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.[10]
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 3-bromo-4-chloro-5-methylbenzoate.
Causality in Experimental Choices:
-
Excess Ethanol: The Fischer esterification is a reversible reaction.[11][12] According to Le Châtelier's principle, using a large excess of one reactant (ethanol) shifts the equilibrium towards the formation of the ester product, thereby increasing the yield.[11]
-
Acid Catalyst: The reaction rate is exceedingly slow without a strong acid catalyst. The acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol.[9]
-
Aqueous Work-up: The washing steps are critical for removing the catalyst and unreacted starting material, ensuring the purity of the final product. Neutralization with sodium bicarbonate is a key step to quench the reaction and facilitate the separation of the neutral ester from the acidic components.[10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 3-bromo-4-chloro-5-methylbenzoate.
Mechanism of Fischer Esterification
Caption: Key steps in the Fischer esterification mechanism.
Characterization and Spectroscopic Analysis
As no experimental spectra are publicly available, the following are predicted data based on the compound's structure and known spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group.
-
Aromatic Region: Two singlets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts will be influenced by the electronic effects of the bromo, chloro, and methyl substituents.
-
Ethyl Group: A quartet corresponding to the -OCH₂- protons (around δ 4.3 ppm) and a triplet for the -CH₃ protons of the ethyl group (around δ 1.3 ppm) are anticipated. The quartet arises from coupling to the three methyl protons, and the triplet from coupling to the two methylene protons.
-
Methyl Group on Ring: A singlet for the methyl group attached to the aromatic ring is expected (around δ 2.4 ppm).
-
-
¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon environments.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of δ 165-170 ppm.[13]
-
Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 120-150 ppm). The carbons directly attached to the halogens will show characteristic shifts.
-
Ethyl Group Carbons: The -OCH₂- carbon is expected around δ 61 ppm, and the -CH₃ carbon around δ 14-17 ppm.[13]
-
Methyl Group on Ring: The methyl carbon on the ring will likely appear around δ 20-22 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the functional groups present:
-
C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ is indicative of the ester carbonyl group.
-
C-O Stretch: A band in the region of 1100-1300 cm⁻¹ corresponds to the C-O stretching of the ester.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-H Stretch: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragments. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive pattern for the molecular ion peak and any fragments containing these halogens.
Potential Applications
The unique substitution pattern of Ethyl 3-bromo-4-chloro-5-methylbenzoate suggests its utility as a versatile intermediate in several areas of chemical research and development.
Pharmaceutical and Agrochemical Synthesis
Halogenated aromatic compounds are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The presence and position of halogen atoms can significantly alter the biological activity of a molecule by influencing its binding affinity to target proteins, its lipophilicity, and its metabolic stability.[1] Benzoic acid derivatives have been investigated as prodrugs, where the ester form can enhance cell membrane permeability before being hydrolyzed to the active carboxylic acid within the target organism.[14] This compound could serve as a starting material for the synthesis of novel:
-
Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on substituted aromatic acids.[15][4]
-
Antimicrobial agents: The antimicrobial activity of benzoic acid and its esters is well-documented, and halogenation can enhance this activity.[16]
-
Herbicides and Fungicides: The specific halogenation pattern is a key feature in many crop protection agents.[1]
Materials Science
Halogenated organic compounds are widely used in the development of advanced materials.[2][3] The bromo and chloro substituents can impart properties such as:
-
Flame Retardancy: Halogenated compounds are often incorporated into polymers to reduce their flammability.[17]
-
Liquid Crystals: The rigid, substituted aromatic core is a common feature in molecules designed for liquid crystal displays.
-
Specialty Polymers: This ester can be hydrolyzed to the corresponding acid and then used as a monomer in the synthesis of polyesters or polyamides with tailored thermal and mechanical properties.
Safety and Handling
As with all halogenated organic compounds, Ethyl 3-bromo-4-chloro-5-methylbenzoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, related compounds are known to be irritants to the skin, eyes, and respiratory system.
References
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Aromatic Compounds: Nomenclature, Characteristics and Conditions. (n.d.). Allen Institute. Retrieved from [Link]
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Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]
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The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... (2025). Filo. Retrieved from [Link]
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Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of 3-bromo-4-hydroxybenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]
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Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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4-Bromo-3-chloro-5-methylbenzoic acid. (n.d.). Crysdot LLC. Retrieved from [Link]
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4-bromo-3-chloro-5-methylbenzoic acid (C8H6BrClO2). (n.d.). PubChemLite. Retrieved from [Link]
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3-Bromo-4-chloro-5-methylbenzoic acid 1g. (n.d.). Dana Bioscience. Retrieved from [Link]
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